molecular formula C19H17N3OS2 B2356724 2-(3,4-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide CAS No. 921788-21-8

2-(3,4-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide

Cat. No.: B2356724
CAS No.: 921788-21-8
M. Wt: 367.49
InChI Key: QTFQVLJZRACDIV-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenylamine and 7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-carboxylic acid. The reaction conditions usually involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylbenzo[1,2-d4,5-d’]bis(thiazole): A structurally related compound with similar properties.

    2,6-diphenylbenzo[1,2-d4,5-d’]bis(thiazole): Another related compound known for its optical and electronic properties.

Uniqueness

2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS2/c1-10-4-5-13(8-11(10)2)9-16(23)22-19-21-14-6-7-15-17(18(14)25-19)20-12(3)24-15/h4-8H,9H2,1-3H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFQVLJZRACDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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